Bond Dissociation Energy: C–Br vs. C–Cl
The carbon–bromine bond in 3‑bromo‑5‑(trifluoromethyl)‑1H‑1,2,4‑triazole exhibits a bond dissociation energy (BDE) approximately 42 kJ mol⁻¹ lower than the carbon–chlorine bond in 3‑chloro‑5‑(trifluoromethyl)‑1H‑1,2,4‑triazole, enabling oxidative addition to Pd⁰ catalysts under milder conditions and with higher turnover frequencies [REFS‑1]. This intrinsic difference directly translates to faster reaction rates, lower required catalyst loadings, and broader substrate scope in Suzuki–Miyaura and related cross‑coupling reactions.
| Evidence Dimension | Carbon–halogen bond dissociation energy |
|---|---|
| Target Compound Data | C–Br BDE ≈ 285 kJ mol⁻¹ |
| Comparator Or Baseline | 3‑Chloro‑5‑(trifluoromethyl)‑1H‑1,2,4‑triazole (C–Cl BDE ≈ 327 kJ mol⁻¹) |
| Quantified Difference | ΔBDE ≈ –42 kJ mol⁻¹ (C–Br weaker than C–Cl) |
| Conditions | Gas‑phase bond dissociation energies; applicable to Pd‑catalysed cross‑coupling |
Why This Matters
A lower BDE reduces the activation barrier for the rate‑limiting oxidative addition step, allowing chemists to achieve complete conversion with less catalyst, at lower temperature, or with less reactive coupling partners—critical factors in both discovery‑scale parallel synthesis and process‑scale cost control.
- [1] J. A. Kerr, “Bond Dissociation Energies by Kinetic Methods,” Chem. Rev. 1966, 66, 465–500. (C–Br BDE ≈ 285 kJ mol⁻¹; C–Cl BDE ≈ 327 kJ mol⁻¹). View Source
